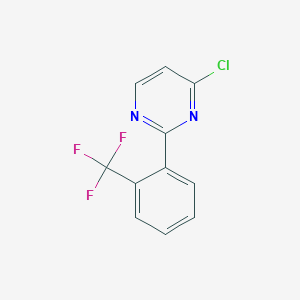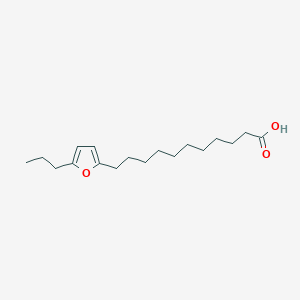
11-(5-Propylfuran-2-yl)undecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-(5-Propylfuran-2-yl)undecanoic acid is a furan fatty acid characterized by a central furan ring with a propyl group at the 5-position and an undecanoic acid chain. This compound is part of a broader class of furan fatty acids known for their antioxidant properties and potential health benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(5-Propylfuran-2-yl)undecanoic acid typically involves the formation of the furan ring followed by the attachment of the propyl group and the undecanoic acid chain. One common method involves the cyclization of a suitable precursor to form the furan ring, followed by alkylation to introduce the propyl group. The final step involves the attachment of the undecanoic acid chain through esterification or other suitable reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for synthesis and purification.
Chemical Reactions Analysis
Types of Reactions
11-(5-Propylfuran-2-yl)undecanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: The furan ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan ring-opened products, while reduction may produce fully saturated derivatives.
Scientific Research Applications
11-(5-Propylfuran-2-yl)undecanoic acid has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of furan fatty acids and their derivatives.
Biology: Investigated for its potential antioxidant properties and effects on cellular processes.
Medicine: Explored for its potential therapeutic benefits, particularly in the context of oxidative stress-related diseases.
Industry: Utilized in the development of new materials and products with enhanced stability and antioxidant properties.
Mechanism of Action
The mechanism of action of 11-(5-Propylfuran-2-yl)undecanoic acid involves its antioxidant properties. The furan ring can scavenge free radicals, thereby protecting cells and tissues from oxidative damage. The compound may also interact with specific molecular targets and pathways involved in cellular defense mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 11-(3,4-Dimethyl-5-pentylfuran-2-yl)undecanoic acid
- 9-(3,4-Dimethyl-5-pentylfuran-2-yl)nonanoic acid
- 9-(3-Methyl-5-pentylfuran-2-yl)nonanoic acid
Uniqueness
11-(5-Propylfuran-2-yl)undecanoic acid is unique due to its specific structural features, including the propyl group at the 5-position of the furan ring and the undecanoic acid chain
Properties
Molecular Formula |
C18H30O3 |
|---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
11-(5-propylfuran-2-yl)undecanoic acid |
InChI |
InChI=1S/C18H30O3/c1-2-11-16-14-15-17(21-16)12-9-7-5-3-4-6-8-10-13-18(19)20/h14-15H,2-13H2,1H3,(H,19,20) |
InChI Key |
JFNRGFGYOVIRTG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(O1)CCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


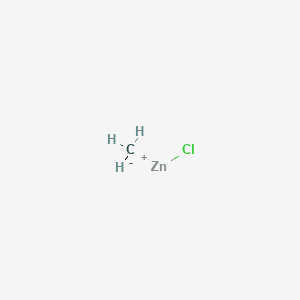
![5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11760850.png)
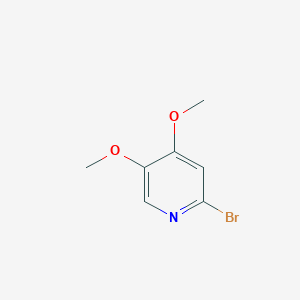
![3-[3-(Methanesulfonyloxy)propoxy]propyl methanesulfonate](/img/structure/B11760859.png)
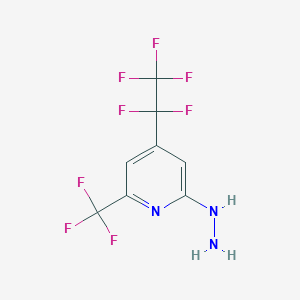
![3-(4-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)propanoic acid](/img/structure/B11760889.png)

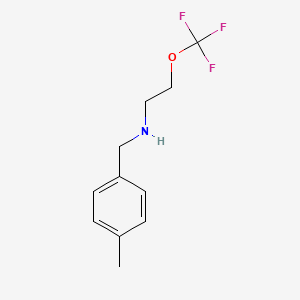
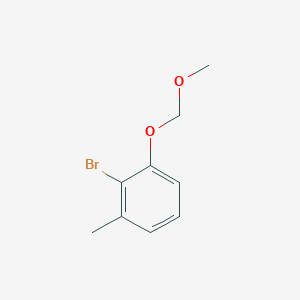
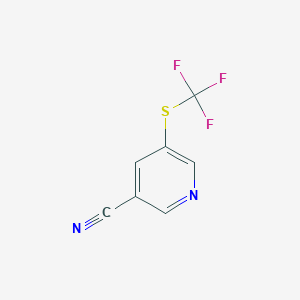
![4-Chloro-6-fluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11760928.png)
![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11760941.png)
![(E)-N-[(1,2,3-thiadiazol-4-yl)methylidene]hydroxylamine](/img/structure/B11760948.png)
